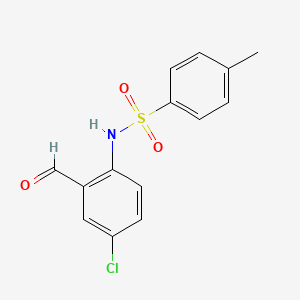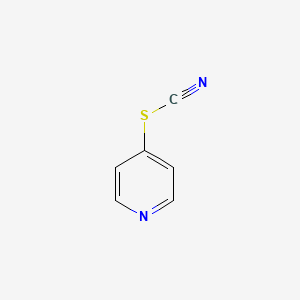
1,3-Diethylbenz imidazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide is a cationic benzimidazolium iodide salt. This compound is part of a broader class of benzimidazolium salts, which are known for their diverse applications in organic electronics, catalysis, and as intermediates in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide can be synthesized through the alkylation of benzimidazole derivatives. A common method involves the reaction of 1H-benzo[d]imidazole with ethyl iodide in the presence of a base such as potassium carbonate in acetonitrile. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted benzimidazolium salts.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with various functional groups.
Reduction Products: Reduction typically yields benzimidazole or its partially reduced forms.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide has several applications in scientific research:
Organic Electronics: It is used as an n-type dopant in organic semiconductors, enhancing the electrical conductivity of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a precursor in the synthesis of bioactive molecules with potential antimicrobial and anticancer properties.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide varies depending on its application:
In Organic Electronics: The compound acts as an n-type dopant by donating electrons to the conduction band of the semiconductor material, thereby increasing its electrical conductivity.
In Biological Systems: The compound interacts with cellular components, potentially disrupting cell membranes or interfering with DNA replication and repair processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride: Contains benzyl groups and is used in the synthesis of antimicrobial compounds.
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide: Similar structure with an additional methyl group, used in similar applications.
Uniqueness
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide is unique due to its specific ethyl substituents, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications in organic electronics and catalysis where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H15IN2 |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
1,3-diethylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C11H15N2.HI/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RQKNBSNSNGETSF-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=[N+](C2=CC=CC=C21)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















